
1,1,2,2,3-Pentafluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3-Pentafluoropropan-1-amine is an organofluorine compound with the molecular formula C3H4F5N It is characterized by the presence of five fluorine atoms attached to a three-carbon chain, with an amine group (-NH2) at one end
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2,3-Pentafluoropropan-1-amine can be synthesized through several methods. One common approach involves the fluorination of propanamine derivatives. The reaction typically requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3-Pentafluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert it into less fluorinated amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Fluorinated amides or nitriles.
Reduction: Less fluorinated amines or hydrocarbons.
Substitution: Compounds with substituted functional groups, such as hydroxyl or alkyl derivatives.
Scientific Research Applications
1,1,2,2,3-Pentafluoropropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,2,2,3-Pentafluoropropan-1-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3-Pentafluoropropane: Similar structure but lacks the amine group.
2,2,3,3,3-Pentafluoropropan-1-amine: Similar fluorination pattern but different positional isomer.
1,1,1,2,2-Pentafluoropropan-1-amine: Different fluorination pattern.
Uniqueness
1,1,2,2,3-Pentafluoropropan-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of an amine group. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
88690-52-2 |
|---|---|
Molecular Formula |
C3H4F5N |
Molecular Weight |
149.06 g/mol |
IUPAC Name |
1,1,2,2,3-pentafluoropropan-1-amine |
InChI |
InChI=1S/C3H4F5N/c4-1-2(5,6)3(7,8)9/h1,9H2 |
InChI Key |
DFLHJXXMIFLKAX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(N)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


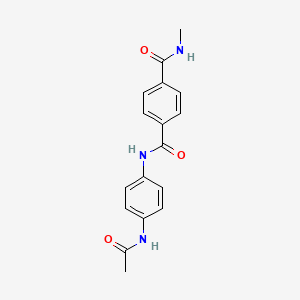
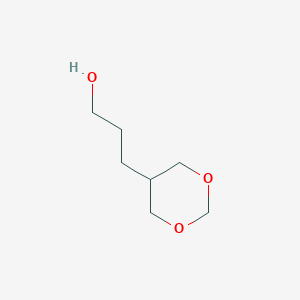
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
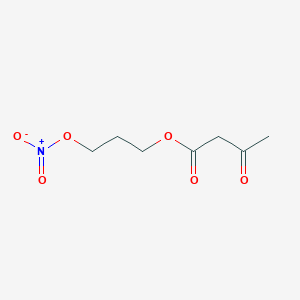


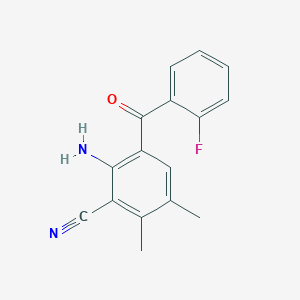
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
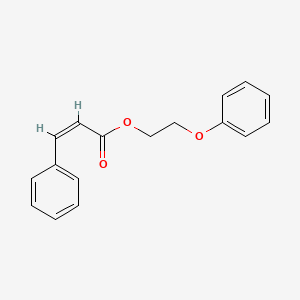
![1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14391433.png)
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)
oxophosphanium](/img/structure/B14391451.png)
![[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14391452.png)
![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)
